molecular formula C6H4BrN3O B1384191 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 22276-97-7

5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No. B1384191
CAS RN: 22276-97-7
M. Wt: 214.02 g/mol
InChI Key: XJUAXRSIRZNYBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, pyrrolo[2,3-d]pyrimidine derivatives, has been reported in the literature . These compounds were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with various reagents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleoside Synthesis : 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one has been used in the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. These nucleosides have potential biochemical significance, as indicated by Hinshaw et al. (1969) in their synthesis of various derivatives like 5-bromotubercidin Hinshaw, Gerster, Robins, & Townsend, 1969.

  • Catalyzed Synthesis : The compound has been involved in the green and reusable catalyzed synthesis of 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones, showcasing its versatility in organic synthesis Davoodnia, Bakavoli, Moloudi, Khashi, & Tavakoli-Hoseini, 2010.

Biological Properties and Applications

  • Biochemical and Biological Properties : Brdar and Reich (2008) studied the biochemical and biological properties of 5-bromotubercidin (a derivative of 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one), revealing its potential as a metabolic probe for studying cell-virus relationships Brdar & Reich, 2008.

  • Antiviral and Antimicrobial Agents : A 2021 study by Hilmy et al. presented the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives, showing promising antimicrobial and antiviral activities, which indicates the potential of 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one in the development of new therapeutic agents Hilmy, Tag, Aish, Elsafty, & Attia, 2021.

properties

IUPAC Name

5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAXRSIRZNYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298553
Record name 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one

CAS RN

22276-97-7
Record name 22276-97-7
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Record name 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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